molecular formula C5H8N2S B076118 1-ethyl-1H-imidazole-2-thiol CAS No. 10583-83-2

1-ethyl-1H-imidazole-2-thiol

Cat. No.: B076118
CAS No.: 10583-83-2
M. Wt: 128.2 g/mol
InChI Key: MDMNGFFWUZNOSO-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with an ethyl group at the first position and a thiol group at the second position. Imidazole derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-imidazole-2-thiol can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale multicomponent reactions optimized for high yield and purity. The use of continuous flow reactors and green chemistry principles is becoming increasingly popular to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-imidazole-2-thiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The ethyl group can participate in nucleophilic substitution reactions.

    Cyclization: The imidazole ring can undergo further cyclization to form fused heterocycles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Nucleophiles: Halides, amines.

    Catalysts: Nickel, palladium.

Major Products:

    Disulfides: Formed from the oxidation of the thiol group.

    Substituted Imidazoles: Formed from nucleophilic substitution reactions.

Scientific Research Applications

1-Ethyl-1H-imidazole-2-thiol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Methyl-1H-imidazole-2-thiol
  • 1-Propyl-1H-imidazole-2-thiol
  • 2-Mercaptoimidazole

Comparison: 1-Ethyl-1H-imidazole-2-thiol is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to 1-methyl-1H-imidazole-2-thiol, the ethyl group provides different steric and electronic effects, leading to variations in chemical behavior and applications.

Properties

IUPAC Name

3-ethyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-2-7-4-3-6-5(7)8/h3-4H,2H2,1H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMNGFFWUZNOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500608
Record name 1-Ethyl-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10583-83-2
Record name 1-Ethyl-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10583-83-2
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Q & A

Q1: What is the role of 1-ethyl-1H-imidazole-2-thiol in the synthesis of sulfonylurea herbicides?

A: this compound serves as a key building block in the synthesis of sulfonylurea derivatives with herbicidal properties []. It reacts with sulfonyl isocyanates to form the desired sulfonylurea compound. The reaction occurs in an inert solvent like tetrahydrofuran (THF) at temperatures ranging from -20°C to 50°C.

Q2: Can you elaborate on the structural characteristics of this compound?

A: While the provided research abstract [] focuses on the application of this compound in synthesizing more complex molecules, it doesn't delve into the specific structural characterization data like molecular formula, weight, or spectroscopic details of the compound itself. Further research in chemical databases or literature would be needed to obtain this information.

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